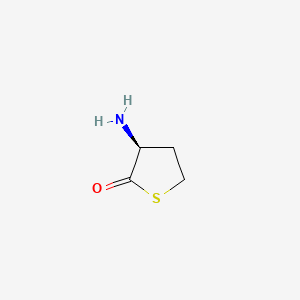

Homocysteine thiolactone

Übersicht

Beschreibung

Homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . An elevated level of this compound is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc., presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses .

Synthesis Analysis

This compound is discovered as a by-product of an early assay for the quantification of methionine in proteins . The assay involves boiling with hydriodic acid (128 °C, 3 h). This causes demethylation of methionine with the formation of methyl iodide . The residue from methionine that remains in the acid has been identified by elemental analysis as this compound .Molecular Structure Analysis

This compound is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .Chemical Reactions Analysis

This compound can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .Physical And Chemical Properties Analysis

This compound is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .Wissenschaftliche Forschungsanwendungen

Protein Homocysteinylation and Pathological Consequences : Homocysteine thiolactone acylates amino groups in proteins, particularly targeting lysine residues, leading to protein damage such as multimerization and precipitation. This modification is significant in the pathology of vascular diseases, highlighting its role in protein homocysteinylation and potential consequences of elevated homocysteine levels (Jakubowski, 1999).

Detoxification by Human Serum Thiolactonase : this compound is detoxified by a specific enzyme in mammalian sera, known as thiolactonase. This enzyme hydrolyzes this compound to homocysteine, preventing harmful reactions with proteins and thereby reducing the risk of atherosclerosis (Jakubowski, 2000).

Role in Yeast Cell Growth : In yeast, this compound is formed from homocysteine by methionyl-tRNA synthetase, and its presence is detrimental to cell growth. This establishes the importance of proofreading mechanisms in eukaryotic organisms (Jakubowski, 1991).

Metabolic Origin and Protein Homocysteinylation in Humans : The synthesis of this compound and its reactivity towards proteins, particularly through homocysteinylation of lysine residues, contributes to protein damage. A calcium-dependent homocysteine thiolactonase associated with HDL in human serum helps prevent this damage (Jakubowski, 2000).

Link to Atherosclerosis : this compound's reactivity with proteins, producing protein-bound homocystamide, is implicated in atherosclerosis. It leads to the inactivation of lysyl oxidase, crucial for connective tissue matrices, and influences LDL internalization and autoimmune responses (Uji et al., 2002).

Thiolactone's Role in Vascular Disease : The conversion of homocysteine to this compound and its reactivity with proteins may explain the pathological consequences of elevated homocysteine levels observed in vascular diseases (Jakubowski, 1997).

Chemical and Biological Significance : this compound, being a cyclic thioester of amino acid homocysteine, is associated with various diseases like cardiovascular diseases, strokes, and neurological abnormalities. It also serves as a synthetic tool in polymer science, sustainable materials development, and bioorganic chemistry (Chubarov, 2021).

Prebiotic Perspective : this compound may have formed in primitive oceans and could be a precursor for longer peptides, offering a prebiotic perspective on its formation and reactivity (Shalayel & Vallée, 2019).

Utility as Anionic Linkers : Derivatives of this compound, where the nitrogen is acylated with acidic functionalities, have been synthesized for use as thiol functionality introducers in proteins. This has implications in bioconjugation chemistry (Leanza et al., 1992).

Toxicity and Amyloid Formation : this compound induces toxic amyloid-like protofibrils, contributing to cardiovascular and neurodegenerative diseases. This underscores its role in protein aggregation and potential pathophysiological relevance (Paoli et al., 2010).

Wirkmechanismus

Homocysteine thiolactone is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . An elevated level of this compound is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc., presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S)-3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2338-04-7 | |

| Record name | L-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)

![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)

![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)

![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)